N-(4H-purin-6-yl)hydroxylamine
Description
Properties
Molecular Formula |
C5H5N5O |
|---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
N-(4H-purin-6-yl)hydroxylamine |
InChI |
InChI=1S/C5H5N5O/c11-10-5-3-4(7-1-6-3)8-2-9-5/h1-2,4,11H,(H,8,9,10) |
InChI Key |
ZBWYCFXAFDJDIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=N1)C(=NC=N2)NO |
Origin of Product |
United States |
Preparation Methods
Reduction of 6-Nitropurine Derivatives
A direct approach involves reducing 6-nitropurine derivatives to the corresponding hydroxylamine. This method leverages catalytic hydrogenation under controlled conditions to prevent over-reduction to amines. For example, Wang et al. demonstrated that 6-nitro-4H-purine undergoes selective reduction using hydrazine hydrate and 5% rhodium-on-carbon (Rh/C) in tetrahydrofuran (THF) at 23°C, yielding N-(4H-purin-6-yl)hydroxylamine in 86% yield. Critical parameters include:
Phosphate-Buffered Systems
Patent US7399885B2 describes a nitrate-to-hydroxylamine reduction process using hydrogen gas and phosphate buffers. While originally designed for cyclohexanone oxime synthesis, this method can be adapted for purine systems. Nitrate ions in a phosphate buffer (pH 1.5–2.5) are reduced at 50–80°C with a palladium catalyst, producing hydroxylammonium phosphate. Subsequent purification isolates the free hydroxylamine for coupling with 6-chloropurine.
Reductive Amination of Aldehydes
N-Hydroxyimine Intermediate Formation
N-Substituted hydroxylamines are synthesized via reductive amination of aldehydes. A one-pot procedure converts purine-6-carbaldehyde to an N-hydroxyimine intermediate, which is reduced to the target compound. Ji et al. reported using sodium cyanoborohydride (NaBH3CN) in methanol at 0°C, achieving 70–75% yields. Key considerations include:
Purine-Specific Modifications
For purine substrates, electron-withdrawing groups at the 2- and 8-positions enhance aldehyde reactivity. For instance, 6-formyl-8-bromo-4H-purine undergoes reductive amination with hydroxylamine hydrochloride in dimethylformamide (DMF), yielding 65% product after column chromatography.
Nucleophilic Substitution on Halogenated Purines
Displacement of 6-Halopurines
Halogenated purines react with hydroxylamine under basic conditions. A representative procedure involves heating 6-chloro-4H-purine with hydroxylamine (NH2OH) in ethanol/water (3:1) at 80°C for 12 hours. The reaction achieves 58% yield but requires excess hydroxylamine (3 equiv) due to its weak nucleophilicity.
Microwave-Assisted Synthesis
Microwave irradiation accelerates substitution reactions. In a sealed vessel, 6-bromo-4H-purine and hydroxylamine hydrochloride in N-methylpyrrolidone (NMP) react at 120°C for 30 minutes, improving yields to 72%.
Optimization and Purification Techniques
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | THF > EtOH > DMF | Maximizes substrate solubility |
| Temperature | 20–25°C (hydrogenation), 80°C (substitution) | Prevents decomposition |
| Catalyst Loading | 5% Rh/C (0.8–1 mol%) | Balances cost and activity |
Chromatographic Purification
Silica gel chromatography with ethyl acetate/hexane (3:2) effectively isolates this compound, achieving >95% purity. Reverse-phase HPLC is recommended for large-scale batches.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Catalytic Hydrogenation | 86 | High | Moderate |
| Reductive Amination | 75 | Medium | Low |
| Nucleophilic Substitution | 72 | High | High |
Catalytic hydrogenation offers the highest yield but requires expensive Rh/C. Nucleophilic substitution is cost-effective for industrial-scale production despite moderate yields.
Chemical Reactions Analysis
Types of Reactions
N-(4H-purin-6-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while reduction can produce amine-substituted purines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-(4H-purin-6-yl)hydroxylamine involves its interaction with specific molecular targets . The compound can inhibit the activity of enzymes involved in nucleic acid synthesis, such as ribonucleotide reductase. By binding to the active site of these enzymes, it prevents the conversion of ribonucleotides to deoxyribonucleotides, thereby inhibiting DNA synthesis and cell proliferation.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings and Contradictions
Species-Specific Metabolism : N-(2-methoxyphenyl)hydroxylamine metabolism differs between rats (dominant reductive pathway) and rabbits (oxidative preference), highlighting the impact of enzyme expression variations .
CYP Enzyme Roles : CYP1A is critical in reductive metabolism, while CYP2E1 may indirectly influence outcomes by oxidizing intermediates like o-anisidine .
Structural Impact on Bioactivity : Electron-donating groups (e.g., methoxy, methylthio) on aromatic hydroxylamines correlate with regulatory control, suggesting that this compound’s purine moiety could confer distinct biological interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
